Derazantinib

FGFR inhibitor CSF1R tumor-associated macrophage

Derazantinib (ARQ-087) is an orally bioavailable, ATP-competitive, reversible multi-kinase inhibitor with potent activity against fibroblast growth factor receptors 1–3 (FGFR1 IC₅₀ = 4.5 nM; FGFR2 IC₅₀ = 1.8 nM; FGFR3 IC₅₀ = 4.5 nM) and weaker activity against FGFR4 (IC₅₀ = 34 nM) in biochemical assays. Beyond FGFR, derazantinib exhibits pharmacologically relevant inhibition of colony-stimulating factor-1 receptor (CSF1R), vascular endothelial growth factor receptor 2 (VEGFR2), RET, DDR2, PDGFRβ, and KIT, distinguishing it from selective FGFR1–3 inhibitors such as pemigatinib and infigratinib.

Molecular Formula C29H29FN4O
Molecular Weight 468.6 g/mol
CAS No. 1234356-69-4
Cat. No. B612007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDerazantinib
CAS1234356-69-4
SynonymsARQ 087;  ARQ087;  ARQ-087;  Derazantinib
Molecular FormulaC29H29FN4O
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESCOCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F
InChIInChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1
InChIKeyKPJDVVCDVBFRMU-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Derazantinib (CAS 1234356-69-4): A Multi-Targeted Pan-FGFR Inhibitor for FGFR2-Altered Cholangiocarcinoma — Procurement & Selection Guide


Derazantinib (ARQ-087) is an orally bioavailable, ATP-competitive, reversible multi-kinase inhibitor with potent activity against fibroblast growth factor receptors 1–3 (FGFR1 IC₅₀ = 4.5 nM; FGFR2 IC₅₀ = 1.8 nM; FGFR3 IC₅₀ = 4.5 nM) and weaker activity against FGFR4 (IC₅₀ = 34 nM) in biochemical assays [1]. Beyond FGFR, derazantinib exhibits pharmacologically relevant inhibition of colony-stimulating factor-1 receptor (CSF1R), vascular endothelial growth factor receptor 2 (VEGFR2), RET, DDR2, PDGFRβ, and KIT, distinguishing it from selective FGFR1–3 inhibitors such as pemigatinib and infigratinib [2]. The compound has been evaluated clinically in intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions, mutations, and amplifications, with a pivotal phase 2 trial (FIDES-01) demonstrating clinically meaningful activity [3]. Derazantinib is administered as a 300 mg once-daily continuous oral regimen without scheduled treatment holidays [4].

Why FGFR Inhibitor Substitution Is Not Straightforward: Derazantinib's Differentiated Target Profile Prevents Simple In-Class Interchange


FGFR inhibitors are not functionally interchangeable despite sharing a common target class. Derazantinib possesses a dual FGFR/CSF1R inhibitory profile with approximately 1:1 nM biochemical potency against FGFR1/2/3 and CSF1R — a property not observed for other clinically relevant FGFR inhibitors such as pemigatinib, infigratinib, or futibatinib [1]. Selective FGFR1–3 inhibitors lack meaningful CSF1R activity, which is critical for tumor-associated macrophage (TAM) modulation within the tumor microenvironment [2]. Additionally, derazantinib's broader kinase inhibition spectrum, including VEGFR2 (contributing to anti-angiogenic effects), RET, DDR2, and PDGFRβ, creates a polypharmacology profile that cannot be replicated by more selective agents [3]. Derazantinib's continuous once-daily dosing schedule (300 mg QD) also differs from the intermittent regimens of pemigatinib (2 weeks on/1 week off) and infigratinib (3 weeks on/1 week off), introducing practical considerations for patient adherence and pharmacokinetic continuity [4]. These mechanistic, pharmacological, and posological differences mean that substituting derazantinib with another FGFR inhibitor requires independent efficacy and safety validation for the intended indication and experimental context.

Derazantinib Comparative Evidence Guide: Head-to-Head and Cross-Study Quantitative Differentiation Data for Scientific Procurement Decisions


Evidence Item 1: Derazantinib Is a Dual FGFR/CSF1R Inhibitor with 1:1 nM Potency — A Property Absent from Pemigatinib and Infigratinib

In comparative biochemical kinase profiling, derazantinib demonstrated approximately 1:1 nM inhibitory potency against FGFR1, FGFR2, FGFR3, and CSF1R. This equipotent dual FGFR/CSF1R activity was explicitly noted as 'a potency not observed for other clinically relevant FGFR inhibitors' [1]. In cellular assays, derazantinib inhibited p-CSF1R with mean ± SEM IC₅₀ values of 307 nM (RAW264.7 macrophages), <500 nM (GDM1 cells), and 54 nM (DEL cells), comparable to its potency against FGFR2-transfected HeLa cells (107 nM), confirming that FGFR1–3 and CSF1R share similar sensitivity to derazantinib [2]. In contrast, the selective FGFR inhibitor pemigatinib showed no efficacy in CSF1R-expressing xenograft models where derazantinib was active, and specific FGFR inhibitors were described as 'without significant CSF1R activity' [3]. This dual targeting enables simultaneous inhibition of oncogenic FGFR signaling and CSF1R-driven M2-type tumor-associated macrophage maintenance, a mechanism not achievable with selective FGFR1–3 inhibitors [3].

FGFR inhibitor CSF1R tumor-associated macrophage kinase selectivity immuno-oncology

Evidence Item 2: Derazantinib Additionally Inhibits VEGFR2 (IC₅₀ ≈ 50–100 nM), Providing Anti-Angiogenic Activity Not Present in Selective FGFR Inhibitors

Beyond its FGFR/CSF1R dual activity, derazantinib inhibits vascular endothelial growth factor receptor 2 (VEGFR2) with an IC₅₀ of approximately 50–100 nM in biochemical assays [1]. In preclinical models, this VEGFR2 inhibition translates to demonstrable anti-angiogenic effects distinct from pure FGFR inhibition [2]. By comparison, the FDA-approved selective FGFR1–3 inhibitors pemigatinib (FGFR1 IC₅₀ = 0.4 nM, FGFR2 IC₅₀ = 0.5 nM) and infigratinib (FGFR1 IC₅₀ = 0.9 nM, FGFR2 IC₅₀ = 1.4 nM) are designed for high FGFR selectivity and lack pharmacologically relevant VEGFR2 activity [3]. Derazantinib's broader target profile — encompassing FGFR1–3, CSF1R, VEGFR2, RET, DDR2, PDGFRβ, and KIT — provides a polypharmacology that simultaneously addresses tumor cell proliferation (FGFR), immune evasion (CSF1R), and angiogenesis (VEGFR2), a mechanistic triad not achievable with more selective agents .

VEGFR2 anti-angiogenesis kinase polypharmacology FGFR inhibitor tumor vasculature

Evidence Item 3: Derazantinib Has the Lowest Reported Nail Toxicity Rate (5.3%) Among FGFR Inhibitors — 8-Fold Lower Than Erdafitinib (43.3%)

In a systematic literature review of 23 studies encompassing 1,561 patients treated with FGFR inhibitors, derazantinib demonstrated the lowest nail toxicity rate among all agents evaluated: 5.3% compared with erdafitinib at 43.3%, futibatinib at ~27%, and pemigatinib in the range of 30–62% [1]. This represents an approximately 8-fold lower incidence relative to erdafitinib. In the FIDES-02 urothelial carcinoma study (derazantinib monotherapy, n ≈ 49), treatment-emergent nail toxicities occurred in only 4.0–4.1% of patients, while retinal events were reported in 16.0–16.3% [2]. The phase 1/2 iCCA study (n = 29) confirmed that drug-related hand-foot syndrome, stomatitis, retinal toxicity, and nail toxicity were 'rare' with derazantinib treatment [3]. The clinical safety profile was characterized as 'comparing favorably to the FGFR inhibitor class, particularly with a low incidence of drug-related hand-foot syndrome, stomatitis, retinal and nail toxicity' [4]. Grade 1–2 events predominated; grade 3 nail events prompting dose reduction occurred in only 3 of 540 total patients across studies, with no treatment discontinuations attributable to nail toxicity [1].

nail toxicity adverse event FGFR inhibitor tolerability onycholysis drug safety

Evidence Item 4: Derazantinib Employs Continuous Once-Daily Dosing (300 mg QD) Versus Intermittent Schedules of Pemigatinib and Infigratinib — Implications for Experimental Design and Target Coverage

Derazantinib is administered as a continuous once-daily oral dose of 300 mg without scheduled treatment holidays [1]. This contrasts with the FDA-approved FGFR inhibitors pemigatinib (13.5 mg daily, 2 weeks on / 1 week off) and infigratinib (125 mg daily, 3 weeks on / 1 week off), both of which incorporate mandatory drug-free intervals [2]. The continuous daily dosing of derazantinib provides uninterrupted target engagement, which may be relevant for tumors dependent on constitutive FGFR signaling where drug-free intervals could permit pathway reactivation. In FIDES-01 (n = 103, FGFR2 fusions), the continuous 300 mg QD regimen yielded a median progression-free survival of 7.8 months (95% CI 5.5–8.2) with a disease control rate of 74.8% [3]. The absence of cyclical treatment interruptions simplifies preclinical experimental protocols where continuous drug exposure is needed to model sustained target inhibition and also reduces scheduling complexity in long-term in vivo studies [4].

dosing schedule continuous daily dosing pharmacokinetics FGFR inhibitor regimen patient adherence

Evidence Item 5: Derazantinib Demonstrates Clinically Meaningful Efficacy in FGFR2 Fusion-Positive iCCA — Cross-Study Comparison with Pemigatinib, Infigratinib, and Futibatinib

In the pivotal FIDES-01 phase 2 study (n = 103, FGFR2 fusions/rearrangements, ≥1 prior therapy), derazantinib 300 mg QD achieved a centrally confirmed objective response rate (ORR) of 21.4% (95% CI 13.9–30.5), disease control rate (DCR) of 74.8%, median duration of response of 6.4 months (95% CI 3.9–9.2), median progression-free survival (mPFS) of 7.8 months (95% CI 5.5–8.2), and median overall survival (mOS) of 15.5 months (95% CI 11.8–21.9) [1]. In cross-study comparison (Table 3, pooled analysis), pemigatinib achieved ORR 35.5% (n = 107, FGFR2 fusions), infigratinib ORR 31% (confirmed 26.9%; n = 71, FGFR2 fusions), and futibatinib ORR 41.7% (n = 103, FGFR2 fusions/rearrangements) [2]. While derazantinib's numerically lower ORR must be contextualized by its broader enrollment (47% with ≥2 prior treatment lines) and continuous dosing schedule, its DCR of 82.8% (phase 1/2, n = 29) and 74.8% (FIDES-01) is comparable to pemigatinib (82%) and infigratinib (83.6%) [3]. Notably, the probability of retaining a response for ≥6 months with derazantinib was 68%, indicating response durability [1]. These data support derazantinib as a viable alternative within the FGFR inhibitor class, particularly when its differentiated safety and kinase polypharmacology profile are valued selection criteria.

intrahepatic cholangiocarcinoma FGFR2 fusion objective response rate progression-free survival phase 2 clinical trial

Derazantinib Application Scenarios: Research and Procurement Contexts Where Quantitative Differentiation Drives Compound Selection


Scenario 1: Immuno-Oncology Research Requiring Simultaneous FGFR and CSF1R Pathway Inhibition in Syngeneic Tumor Models

Derazantinib is the preferred FGFR inhibitor for studies where tumor-associated macrophage (TAM) modulation via CSF1R inhibition is a mechanistic endpoint. Unlike pemigatinib or infigratinib — which lack meaningful CSF1R activity — derazantinib inhibits both FGFR and CSF1R with ~1:1 nM biochemical potency [1]. In the FGFR-driven 4T1 syngeneic breast cancer model, derazantinib combined with a murine PD-L1 antibody increased efficacy against primary tumors and reduced liver, spine, and lung metastases, with immunohistochemistry confirming increased cytotoxic T cells, natural killer cells, and T-helper cells in the tumor microenvironment [1]. Researchers can use a single agent to simultaneously target tumor-cell-intrinsic FGFR signaling and CSF1R-mediated M2-macrophage polarization, avoiding the confounding pharmacokinetic variables of dual-agent combinations.

Scenario 2: Long-Term In Vivo Toxicology or Tolerability Studies Where Dermatologic Adverse Events Are a Key Readout

For chronic dosing studies where nail and skin toxicities could confound behavioral or quality-of-life endpoints, derazantinib's nail toxicity rate of 5.3% — the lowest among all clinically characterized FGFR inhibitors — provides a meaningful advantage [2]. This compares with erdafitinib (43.3%), infigratinib (57%), and pemigatinib (30–62%). The particularly low incidence of hand-foot syndrome, stomatitis, and nail disorders with derazantinib may reduce the number of animals or subjects requiring dose modifications or early study discontinuation, preserving statistical power in long-term experiments [3].

Scenario 3: Preclinical Pharmacodynamic Studies Requiring Uninterrupted Target Engagement via Continuous Daily Dosing

Derazantinib's continuous 300 mg once-daily dosing schedule without mandated drug holidays simplifies PK/PD experimental design compared with pemigatinib (2 weeks on / 1 week off) or infigratinib (3 weeks on / 1 week off) [4]. In xenograft or PDX studies where sustained FGFR pathway suppression is required, derazantinib eliminates the need to model cyclical target disengagement and re-engagement, reducing variability in pharmacodynamic biomarker measurements. The FIDES-01 trial confirmed that this continuous regimen yields a median PFS of 7.8 months with a 68% probability of response duration ≥6 months, consistent with sustained on-target activity [5].

Scenario 4: FGFR-Driven iCCA Research Requiring a Comparator Agent with Differentiated Polypharmacology and Safety for Combination Studies

In preclinical studies of FGFR2 fusion-positive intrahepatic cholangiocarcinoma, derazantinib offers a differentiated profile for combination regimen exploration. Its additional VEGFR2 inhibitory activity (IC₅₀ ≈ 50–100 nM) may contribute anti-angiogenic effects not present with selective FGFR1–3 inhibitors, while its manageable hyperphosphatemia (75.9% all-grade, 10.3% grade 3, with zero dose interruptions required) and low retinal toxicity rates facilitate combination with agents that have overlapping toxicity profiles [6]. Clinical trials evaluating derazantinib combined with atezolizumab (PD-L1 inhibitor), paclitaxel, and ramucirumab are ongoing, reflecting the compound's suitability for multi-modal therapeutic strategies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Derazantinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.